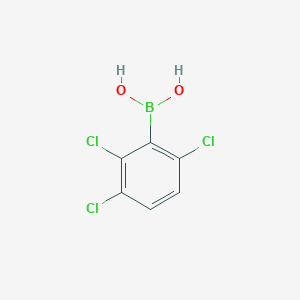

2,3,6-trichlorophenylboronic acid

Description

Significance of Organoboron Compounds in Organic Synthesis and Medicinal Chemistry

Organoboron compounds, characterized by a carbon-boron bond, have a rich history in organic chemistry, with their importance being recognized by the Nobel Prize in Chemistry awarded to Herbert C. Brown in 1979 for his work on hydroboration. dergipark.org.trwikipedia.org These compounds are valued for their stability in air and water, tolerance of various functional groups, and the generally non-toxic nature of their byproducts. dergipark.org.tr In medicinal chemistry, the interest in boron-containing compounds has grown significantly, overcoming initial concerns about toxicity. benthamdirect.com This has led to the approval of boron-containing drugs by the Food and Drug Administration for treating a range of diseases, including cancer and infections. benthamdirect.com The versatility of the boronate group allows for easy functionalization and application in a variety of chemical transformations. researchgate.net

A defining feature of boronic acids is their Lewis acidic nature, stemming from the electron-deficient boron atom. pharmiweb.comslideshare.net This allows them to readily accept a pair of electrons from Lewis bases, such as amines and anions, to form boronate anions. acs.orgresearchgate.net Furthermore, boronic acids can react with diols to form cyclic boronate esters in aqueous media. acs.orgresearchgate.net This interaction is a cornerstone for the design of sensors and separation systems, particularly for saccharides. acs.org The formation of these boronate esters is a reversible covalent process, meaning the bonds can be broken and reformed under specific conditions or external stimuli. acs.orgresearchgate.net This dynamic nature is exploited in the development of self-organizing systems like macrocycles, cages, and polymers. acs.org

Arylboronic acids are central to one of the most powerful methods for creating carbon-carbon bonds: the Suzuki-Miyaura cross-coupling reaction. dergipark.org.trchemistry.coach This palladium-catalyzed reaction joins an aryl or vinyl boronic acid with an aryl or vinyl halide, a process that has become a cornerstone of modern organic synthesis. dergipark.org.trchemistry.coach The significance of this reaction was highlighted by the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki. dergipark.org.tr The Suzuki reaction is part of a broader class of palladium-catalyzed cross-coupling reactions that also includes the Heck, Sonogashira, and Stille reactions, all of which are vital for constructing complex organic molecules. chemistry.coach

Overview of Chlorinated Phenylboronic Acids in Research

Chlorinated phenylboronic acids are a specific subset of arylboronic acids that have garnered attention for their unique properties and applications. The presence of chlorine atoms on the phenyl ring can significantly influence the electronic properties and reactivity of the boronic acid group.

The halogenation of phenylboronic acids introduces a wide range of structural diversity. frontiersin.org The number and position of halogen atoms on the aromatic ring can dramatically alter the compound's reactivity. researchgate.net For instance, ortho-haloboronic acids have been shown to catalyze direct amidation reactions between carboxylic acids and amines at room temperature. hallgroupchemistry.com The introduction of halogens can also impact the compound's biological activity, with bromination, chlorination, and iodination being explored for their effects on antimicrobial properties. frontiersin.org The synthesis of these halogenated arylboronic acids can be achieved through various methods, including the halodeboronation of aryl boronic acids, which is a useful technique for producing aryl halides. acs.org

The specific arrangement of the three chlorine atoms in 2,3,6-trichlorophenylboronic acid imparts distinct characteristics. The steric hindrance and electronic effects resulting from the chlorine atoms at the 2, 3, and 6 positions influence the reactivity of the boronic acid moiety. This positional isomerism can lead to different outcomes in chemical reactions compared to other trichlorophenylboronic acid isomers. nih.gov For example, the steric bulk around the boronic acid group can affect its ability to participate in coupling reactions or to bind to biological targets. The electron-withdrawing nature of the chlorine atoms also increases the Lewis acidity of the boron center, which can alter its catalytic activity and interaction with other molecules. nih.gov

Properties

IUPAC Name |

(2,3,6-trichlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPIKELJCFCNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287950 | |

| Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851756-53-1 | |

| Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851756-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2,3,6-Trichlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms Involving 2,3,6 Trichlorophenylboronic Acid

Catalytic Applications in Cross-Coupling Reactions

The presence of both a boronic acid group and multiple chloro substituents on the same aromatic ring makes 2,3,6-trichlorophenylboronic acid a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. uwindsor.ca Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon bonds. youtube.com

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, stands as a cornerstone of modern organic synthesis. wikipedia.orgcapes.gov.br This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability and environmental compatibility of boronic acids. uwindsor.ca

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org The cycle is initiated by the oxidative addition of an organohalide to a palladium(0) complex, forming a palladium(II) intermediate. chemrxiv.orglibretexts.org This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center, a step often facilitated by a base. libretexts.orgorganic-chemistry.org The final step is reductive elimination, which results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. youtube.com

The specific case of this compound introduces complexities to this general mechanism due to the electronic and steric nature of the molecule. The electron-withdrawing character of the three chlorine atoms can influence the rate of transmetalation, while the steric hindrance imposed by the ortho-chlorine atoms can affect both the transmetalation and reductive elimination steps.

The reactivity of this compound in Suzuki-Miyaura coupling is a delicate interplay of steric and electronic factors. nih.govrsc.org The three chlorine atoms exert a strong electron-withdrawing inductive effect, which can decrease the nucleophilicity of the arylboronic acid and potentially slow down the transmetalation step.

Conversely, the steric bulk of the ortho-chlorine atoms (at positions 2 and 6) can be a dominant factor. This steric hindrance can make it challenging for the boronic acid to approach the palladium center during transmetalation. However, in some cases, steric hindrance can accelerate the reductive elimination step by promoting the collapse of the palladium(II) intermediate to form the final product. The presence of chlorine atoms also makes the corresponding aryl halides less reactive in the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org

A study on the Suzuki-Miyaura coupling of various aryl chlorides demonstrated that hindered substrates can be effectively coupled using specific palladium/phosphine (B1218219) catalyst systems under mild conditions. nih.gov This suggests that with appropriate catalyst design, the steric and electronic challenges posed by substrates like this compound can be overcome.

The choice of ligand is critical for the success of Suzuki-Miyaura reactions involving challenging substrates like this compound. libretexts.org Bulky and electron-rich phosphine ligands are often employed to enhance the reactivity of the palladium catalyst. libretexts.orgnih.gov These ligands can facilitate the oxidative addition of aryl chlorides and promote the subsequent steps of the catalytic cycle. libretexts.org

For instance, trialkylphosphines such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have been shown to be highly effective for the Suzuki coupling of hindered and electronically deactivated aryl chlorides. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy for coupling sterically demanding substrates. organic-chemistry.org Catalyst systems can be optimized by tuning the ligand, base, solvent, and reaction temperature to achieve high yields and selectivity. organic-chemistry.orgresearchgate.net

Table 1: Effect of Ligands on the Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst System | Substrate Scope | Reaction Conditions | Key Features |

| Pd/P(t-Bu)₃ | Hindered and deactivated aryl chlorides | Room temperature | High turnover numbers, mild conditions nih.gov |

| Pd(OAc)₂/PCy₃ | Aryl and vinyl triflates | Not specified | Effective for triflate substrates organic-chemistry.org |

| Pd(OAc)₂/NHC | Hindered aryl and vinyl chlorides | Room temperature to 50°C | High yields for sterically demanding couplings organic-chemistry.org |

Other Transition Metal-Mediated Transformations

While palladium catalysis is predominant, other transition metals can also mediate transformations involving arylboronic acids.

Rhodium catalysts have been shown to be effective in various reactions involving arylboronic acids, including conjugate additions and cycloadditions. rsc.orgrsc.orgcore.ac.uk For example, rhodium complexes can catalyze the 1,2-addition of arylboronic acids to aldehydes and the 1,4-addition to Michael acceptors. bristol.ac.uk These reactions offer alternative pathways for the formation of carbon-carbon bonds.

A study on the rhodium-catalyzed cycloaddition of 1,6-enynes with 2-bromophenylboronic acid demonstrated the formation of a multi-substituted dihydronaphthalene scaffold. rsc.org This highlights the potential of rhodium catalysis to engage arylboronic acids in more complex transformations beyond simple cross-coupling. While specific studies on the rhodium-catalyzed reactions of this compound are not prevalent in the provided search results, the general reactivity of arylboronic acids in rhodium catalysis suggests that this could be a fruitful area for future investigation. The electronic properties of the trichlorinated ring might influence the course of these reactions, potentially leading to novel reactivity patterns.

Copper-Mediated Processes

This compound participates in copper-mediated cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the boronic acid is significantly influenced by the steric hindrance and strong electron-withdrawing nature of the three chlorine atoms on the phenyl ring.

A notable example of such a process is the copper-catalyzed trifluoromethylation of arylboronic acids. nih.gov In these reactions, a copper catalyst, often in the +1 oxidation state, facilitates the coupling of the aryl group from the boronic acid with a trifluoromethyl (CF₃) source. nih.gov A general mechanism, which merges photoredox and copper catalysis, involves the generation of a CF₃ radical (•CF₃) from a reagent like trifluoroiodomethane (CF₃I) using a photocatalyst. montclair.edu This radical then reacts with a Cu(II) species to form a Cu(III)-CF₃ intermediate. Subsequently, transmetalation with the arylboronic acid produces a Cu(III)(aryl)(CF₃) complex, which undergoes reductive elimination to yield the desired trifluoromethylated arene and regenerate the active Cu(I) catalyst. nih.govmontclair.edu

The substitution pattern on the phenylboronic acid is critical for reaction efficiency. While electronically diverse aromatic and heteroaromatic substrates are generally well-tolerated, steric hindrance poses a significant challenge for copper-mediated cross-couplings. nih.gov For instance, substrates like 1-naphthylboronic acid and 2,4,6-trimethylphenylboronic acid often result in modest yields. nih.gov Given the presence of two ortho-substituents (chlorine atoms at positions 2 and 6), this compound is expected to exhibit similar behavior, potentially leading to lower reaction yields compared to less hindered boronic acids due to the difficulty of the transmetalation step.

Table 1: Representative Copper-Catalyzed Trifluoromethylation of Arylboronic Acids

| Arylboronic Acid | Reported Yield (%) | Key Feature | Reference |

|---|---|---|---|

| 4-Biphenylboronic acid | 76 | Electronically neutral | nih.gov |

| 4-Methoxyphenylboronic acid | 65 | Electron-donating group | nih.gov |

| 4-Trifluoromethylphenylboronic acid | 72 | Electron-withdrawing group | nih.gov |

| 2,4,6-Trimethylphenylboronic acid | 39 | Sterically hindered | nih.gov |

| This compound | (Predicted Modest) | Sterically hindered, electron-withdrawing | N/A |

Role as a Lewis Acid in Organic Transformations

The boron atom in this compound possesses a vacant p-orbital, conferring it with Lewis acidic character. This Lewis acidity is significantly enhanced by the strong inductive electron-withdrawing effect of the three chlorine atoms on the aromatic ring. This property allows it to act as a catalyst in various organic transformations by activating Lewis basic substrates. mdpi.com

Catalysis of Esterification and Amidation Reactions

Boronic acids can serve as effective catalysts for the direct condensation of carboxylic acids with alcohols (esterification) or amines (amidation). nih.govresearchgate.net These reactions traditionally require harsh conditions or stoichiometric activating agents that generate significant waste. nih.gov Boron-based catalysts offer a milder and more atom-economical alternative.

The catalytic cycle for Fischer-type esterification involves the activation of the carboxylic acid. The Lewis acidic boronic acid coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. organic-chemistry.orgrug.nl This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent dehydration, driven by the reaction conditions, yields the ester product and regenerates the boronic acid catalyst. organic-chemistry.org A similar mechanism operates for amidation reactions. nih.gov

The efficiency of boronic acid catalysts in these transformations is directly related to their Lewis acidity. Simple boric acid is effective but often limited to reactive substrates. nih.gov The catalytic activity of arylboronic acids can be tuned by substituents on the phenyl ring. researchgate.net The three electron-withdrawing chlorine atoms in this compound would render the boron center more electron-deficient and thus a stronger Lewis acid compared to unsubstituted phenylboronic acid. This enhanced Lewis acidity is expected to result in higher catalytic efficiency for esterification and amidation reactions, potentially allowing for lower catalyst loadings or milder reaction conditions. Zirconium-based Lewis acids have also been explored for these transformations, highlighting the broad interest in developing moisture-tolerant catalysts. nih.gov

Activation of Carbonyl Compounds

The fundamental role of a Lewis acid catalyst like this compound is the activation of carbonyl compounds. libretexts.org A carbonyl group, present in aldehydes, ketones, esters, and carboxylic acids, has a lone pair of electrons on the oxygen atom that can donate to a Lewis acid. libretexts.org

Upon coordination of the Lewis acidic boron center to the carbonyl oxygen, a formal positive charge develops on the oxygen, which is delocalized onto the carbonyl carbon via resonance. libretexts.orglibretexts.org This process, known as carbonyl activation, dramatically increases the electrophilicity of the carbonyl carbon. libretexts.org The activated carbonyl is now significantly more susceptible to attack by weak nucleophiles. This principle is the basis for a wide array of Lewis acid-catalyzed reactions, including aldol (B89426) reactions, Diels-Alder reactions, and hydrosilylations. researchgate.netnih.gov

The strength of the Lewis acid determines the degree of activation. Stronger Lewis acids like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃) form well-defined complexes with carbonyl compounds. nih.gov Due to its enhanced Lewis acidity from the trichlorinated phenyl ring, this compound would be a more effective carbonyl activator than phenylboronic acid itself, making it a potentially valuable catalyst for reactions requiring the enhancement of carbonyl electrophilicity. nih.gov

Non-Covalent Interactions and Molecular Recognition Studies

Interactions with Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules like saccharides and polyols. nih.govnih.gov This interaction involves the condensation of the boronic acid with the diol to form a cyclic boronate ester, releasing two molecules of water. This reaction is typically reversible and pH-dependent.

The stability of the resulting boronate ester is influenced by several factors, including the pKa of the boronic acid, the pH of the medium, and the structure and stereochemistry of the diol. nih.gov The interaction is generally stronger at pH values above the pKa of the boronic acid, where the boron center is in the more reactive trigonal planar sp² hybridized state in equilibrium with a tetrahedral sp³ hybridized boronate anion. nih.gov The strong electron-withdrawing effect of the three chlorine atoms in this compound lowers its pKa, making it a stronger Lewis acid. This allows it to bind effectively to diols at a lower pH compared to phenylboronic acid.

This specific and reversible binding has been widely exploited for the development of sensors and molecular recognition systems for carbohydrates and other polyols. rsc.orgnih.gov For example, binding can induce a change in fluorescence or an electrochemical signal, allowing for the quantitative detection of the target analyte. nih.gov The binding affinity, represented by the association constant (Kₐ), can be fine-tuned by modifying the electronic properties of the arylboronic acid.

Table 2: Typical Association Constants (Kₐ) for Boronic Acid-Diol Complexes

| Boronic Acid | Diol Analyte | Association Constant (Kₐ, M⁻¹) | Key Feature | Reference |

|---|---|---|---|---|

| Phenylboronic Acid | Glucose | ~20 | Baseline | nih.gov |

| 3-Nitrophenylboronic Acid | Glucose | ~100 | Electron-withdrawing group | nih.gov |

| 2-Fluoro-5-nitrophenylboronic acid | Fructose | ~17,000 | Strong electron-withdrawing groups | nih.gov |

| This compound | Glucose | (Predicted High) | Strong electron-withdrawing groups | N/A |

Supramolecular Assembly and Dynamic Covalent Chemistry

The unique chemical properties of the boronic acid functional group make it an excellent building block for the construction of complex supramolecular assemblies and for use in dynamic covalent chemistry (DCC). nih.govresearchgate.net Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, to organize molecules into well-defined larger structures. The B(OH)₂ group of this compound can act as both a hydrogen bond donor (via the O-H groups) and an acceptor (via the oxygen lone pairs), enabling the formation of intricate networks. nih.gov For instance, boronic acids can form dimeric structures through O-H···O hydrogen bonds or co-crystallize with N-donor ligands to create extended architectures. researchgate.net

Dynamic covalent chemistry utilizes reversible covalent bond formation to create systems that can adapt their structure in response to environmental stimuli. rsc.org The reversible formation of boronate esters with diols, or boroxines from the dehydration of the boronic acid itself, are prime examples of dynamic covalent bonds. rsc.org By using multifunctional building blocks, such as a bifunctional diol and a bifunctional boronic acid, chemists can synthesize dynamic materials like self-healing hydrogels, responsive polymers, and molecular cages. nih.govrsc.org The reactivity and bond strength in these systems can be precisely controlled by the electronic nature of the boronic acid. The enhanced Lewis acidity of this compound would influence the equilibrium position and exchange dynamics of these reversible reactions, making it a valuable component for creating robust and responsive dynamic covalent systems.

Reactivity with Nucleophiles and Electrophiles on the Aromatic Ring

The reactivity of the aromatic ring of this compound is profoundly influenced by the electronic properties of its substituents. The presence of three chlorine atoms and a boronic acid group, all of which are electron-withdrawing, dictates the ring's susceptibility to attack by either electron-rich nucleophiles or electron-poor electrophiles.

Reactivity with Nucleophiles

The aromatic ring of this compound is highly electron-deficient due to the strong inductive and resonance electron-withdrawing effects of the boronic acid group and the inductive effect of the three chlorine atoms. This significant electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a potent nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, which in this case would be one of the chloride ions.

The reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org First, the nucleophile adds to the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The presence of multiple electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction. youtube.commasterorganicchemistry.com The positions ortho and para to the electron-withdrawing substituents are the most activated sites for nucleophilic attack. In this compound, the chlorine atoms themselves serve as the leaving groups. The boronic acid group at C1, and the chlorine atoms at C2, C3, and C6, collectively enhance the electrophilicity of the carbon atoms to which the chlorines are attached. A nucleophile can potentially attack at positions C2, C3, or C6, displacing the respective chloride. The precise regioselectivity would depend on the specific nucleophile and reaction conditions, with the positions most activated by the combined electronic effects of all substituents being the most likely targets.

Given the high degree of activation, it is anticipated that this compound would react with various nucleophiles under relatively mild conditions.

Illustrative Reactivity with Common Nucleophiles

| Nucleophile | Potential Product(s) | Expected Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | Substitution of one or more Cl atoms with -OCH₃ | Moderate temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Ammonia (NH₃) or Amines (RNH₂) | Substitution of one or more Cl atoms with -NH₂ or -NHR | Elevated temperature and pressure, polar solvent |

| Sodium hydrosulfide (B80085) (NaSH) | Substitution of one or more Cl atoms with -SH | Polar solvent |

Note: This table is illustrative and based on the general principles of nucleophilic aromatic substitution for highly electron-deficient aromatic rings. Specific experimental data for this compound is not available in the cited literature.

Reactivity with Electrophiles

In stark contrast to its reactivity with nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (SEAr). Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. wikipedia.org The strongly electron-withdrawing nature of the three chlorine atoms and the boronic acid group significantly reduces the electron density of the ring, making it a poor nucleophile. wikipedia.orgmasterorganicchemistry.com

Consequently, forcing conditions, such as high temperatures and the use of powerful Lewis acid catalysts, would be necessary to induce any electrophilic substitution. masterorganicchemistry.com Should a reaction occur, the directing effects of the substituents would determine the position of the incoming electrophile.

Boronic Acid Group [-B(OH)₂]: A strong deactivating group and a meta-director.

Chlorine Atoms (-Cl): Deactivating groups but ortho, para-directors. wikipedia.org

The two unsubstituted positions on the ring are C4 and C5.

Position C4: This position is meta to the boronic acid group, ortho to the C3-chlorine, and meta to the C2 and C6-chlorines.

Position C5: This position is meta to the boronic acid group, para to the C2-chlorine, ortho to the C6-chlorine, and meta to the C3-chlorine.

Another potential reaction pathway under electrophilic conditions is ipso-substitution, where the C-B bond is cleaved and the boronic acid group itself is replaced by the electrophile. wikipedia.org This is a known reaction for arylboronic acids. wikipedia.org

Illustrative Reactivity with Common Electrophiles

| Electrophilic Reaction | Reagents | Expected Outcome |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Extremely low to no reactivity. If substitution occurs, a mixture of 4-nitro and 5-nitro isomers is possible. masterorganicchemistry.combyjus.com |

| Halogenation (e.g., Bromination) | Br₂ / FeBr₃ | Extremely low to no reactivity. If substitution occurs, a mixture of 4-bromo and 5-bromo isomers is possible. byjus.com |

| Friedel-Crafts Alkylation/Acylation | R-Cl / AlCl₃ or RCOCl / AlCl₃ | No reaction expected due to the strongly deactivated ring. wikipedia.org |

Note: This table is illustrative and based on the general principles of electrophilic aromatic substitution for strongly deactivated aromatic rings. Specific experimental data for this compound is not available in the cited literature.

Advanced Characterization and Analytical Methodologies for 2,3,6 Trichlorophenylboronic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure and confirming the identity of 2,3,6-trichlorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. rsc.org By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule. rsc.orglibretexts.org

¹H NMR: Proton NMR is used to determine the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would show signals corresponding to the aromatic protons and the protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the phenyl ring.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is particularly valuable for characterizing this compound. This technique directly probes the boron nucleus, providing information about its coordination environment and the nature of the substituents attached to it.

¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR would be a critical tool for analyzing fluorinated derivatives or in reaction monitoring where fluorine-containing reagents are used.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H NMR | Aromatic protons: ~7.0-8.5 ppm; B(OH)₂ protons: variable, often broad signal | Number and environment of protons |

| ¹³C NMR | Aromatic carbons: ~120-150 ppm; Carbon attached to boron: specific shift | Carbon framework of the molecule |

| ¹¹B NMR | Broad signal characteristic of trigonal boronic acids | Confirmation of the boronic acid functional group |

Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nih.gov It is a highly sensitive method that can provide the molecular weight of a compound and, through fragmentation analysis, information about its structure. nih.gov

MS Analysis: In a typical MS experiment, the this compound molecule is ionized, and the resulting molecular ion's mass-to-charge ratio is measured, confirming its molecular weight.

MS/MS Analysis: Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. chromatographyonline.com A specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. chromatographyonline.com This provides detailed structural information by revealing how the molecule breaks apart, which can be used to confirm the connectivity of atoms. lcms.cz

Table 2: Mass Spectrometry Data for this compound

| Technique | Expected m/z of Molecular Ion [M+H]⁺ | Key Information Provided |

|---|---|---|

| MS | ~224.9 | Molecular weight confirmation |

| MS/MS | Characteristic fragment ions | Structural elucidation through fragmentation patterns |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.com

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mt.com Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. mt.comfrontiersin.org For this compound, key absorptions would include the O-H stretch of the boronic acid group, B-O stretching, and C-Cl stretching vibrations.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. mt.com It provides information about molecular vibrations that are often weak or absent in the IR spectrum. researchgate.net This technique is particularly useful for identifying non-polar bonds and symmetric vibrations.

Table 3: Key Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H (in B(OH)₂) | Broad, ~3200-3600 | Weak or absent |

| C-Cl | ~600-800 | Strong |

| B-O | ~1300-1400 | Variable |

| Aromatic C=C | ~1450-1600 | Strong |

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. chemyx.com When coupled with mass spectrometry (LC-MS), it provides a highly selective and sensitive analytical method. wikipedia.org

HPLC: In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The components of the mixture separate based on their differential interactions with the stationary phase. For this compound, reversed-phase HPLC is a common method, where a nonpolar stationary phase and a polar mobile phase are used.

LC-MS: The combination of HPLC with MS allows for the separation of the compound by HPLC followed by its detection and identification by MS. wikipedia.org This is particularly useful for analyzing complex samples where chromatographic peaks may overlap. wikipedia.org

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a separation technique used for volatile and thermally stable compounds. imist.ma Since boronic acids are generally not volatile, they often require derivatization to increase their volatility before GC analysis. nih.gov

GC: In GC, a gaseous mobile phase carries the sample through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. imist.ma

GC-MS: Coupling GC with MS allows for the separation of volatile derivatives of this compound, followed by their identification based on their mass spectra. researchgate.net Common derivatization methods include esterification of the boronic acid group. This technique is highly effective for identifying and quantifying trace amounts of the compound. imist.ma

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Typical Application | Key Considerations |

|---|---|---|

| HPLC | Purity assessment, purification | Choice of column and mobile phase is critical for good separation. |

| LC-MS | Trace analysis, identification in complex mixtures | Provides both retention time and mass spectral data for high confidence identification. |

| GC | Analysis of volatile derivatives | Requires derivatization of the boronic acid. |

| GC-MS | Definitive identification of volatile derivatives | Offers high sensitivity and structural information. |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline solid-state of this compound can be definitively determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

While specific crystallographic data for this compound is not extensively available in the public domain, analysis of related structures, such as phenylboronic acids and their derivatives, provides valuable insights. For instance, phenylboronic acid itself typically crystallizes in a dimeric form, with two molecules linked by hydrogen bonds between their boronic acid groups. The crystal structure of boric acid, B(OH)₃, has been confirmed by single-crystal X-ray diffraction to be triclinic. rruff.info It is anticipated that this compound would also exhibit a packing structure influenced by hydrogen bonding of the boronic acid moiety and potential halogen bonding interactions involving the chlorine substituents. The steric hindrance imposed by the three chlorine atoms on the phenyl ring is expected to significantly influence the torsion angle between the phenyl ring and the boronic acid group.

A search for crystallographic information on the closely related compound, (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid, which features a trichlorophenyl group, could offer further predictive understanding of the structural behavior of this compound.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability and phase behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis can reveal the temperatures at which the compound decomposes, providing information about its thermal stability. For boronic acids, TGA can also detect dehydration events, where water molecules associated with the compound or formed from the condensation of boronic acid groups into boroxines are lost.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine key thermal transitions such as melting point, glass transition temperature, and crystallization events. For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. The presence of impurities or polymorphic forms could be indicated by multiple or broadened peaks.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Expected Value/Observation | Technique |

|---|---|---|

| Melting Point | Endothermic peak | DSC |

| Onset of Decomposition | Gradual or sharp mass loss | TGA |

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound, particularly its redox behavior, can be investigated using techniques such as cyclic voltammetry (CV). The electron-withdrawing nature of the three chlorine atoms on the phenyl ring is expected to significantly influence the electronic properties of the boronic acid.

Cyclic voltammetry can be used to determine the oxidation and reduction potentials of the compound. The oxidation of phenylboronic acids is a known process, and the presence of electron-withdrawing substituents like chlorine is generally expected to make the oxidation more difficult, shifting the oxidation potential to more positive values. nih.govnih.gov Studies on the electrochemical behavior of related compounds, such as 2,4,6-trichlorophenol, have been conducted using cyclic voltammetry. researchgate.netshd-pub.org.rs

The redox behavior of boronic acids is of interest due to their potential for oxidative instability, which can be a limiting factor in some applications. nih.govnih.gov The study of the electrochemical properties of this compound would provide valuable information on its stability and potential applicability in areas like sensor development and catalysis, where redox processes are often central. rsc.org

Table 2: Expected Electrochemical Parameters for this compound

| Parameter | Expected Observation | Technique |

|---|---|---|

| Oxidation Potential | Anodic peak | Cyclic Voltammetry |

| Reduction Potential | Cathodic peak (if reducible) | Cyclic Voltammetry |

Computational and Theoretical Studies of 2,3,6 Trichlorophenylboronic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is routinely employed to predict optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net For 2,3,6-trichlorophenylboronic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its structure and stability. nih.gov

Conformational Analysis and Rotational Barriers

The structure of this compound is not rigid. Rotations can occur around the Carbon-Boron bond and the Boron-Oxygen bonds of the boronic acid group [-B(OH)₂]. These rotations give rise to different conformers, which are spatial arrangements of the molecule that have different potential energies.

Conformational Analysis: The substitution pattern of the three chlorine atoms on the phenyl ring introduces significant steric hindrance. This crowding influences the preferred orientation of the boronic acid group relative to the ring. Computational studies on other substituted phenylboronic acids show that the boronic acid group often twists out of the plane of the phenyl ring to minimize steric clashes. nih.govnih.gov For this compound, the two chlorine atoms in the ortho positions (2 and 6) would create substantial steric strain, likely forcing the B(OH)₂ group into a nearly perpendicular orientation relative to the phenyl ring. nih.gov Furthermore, the hydroxyl groups of the boronic acid can exist in different conformations (e.g., syn or anti) relative to each other, leading to multiple possible low-energy structures. nih.govmdpi.com A thorough conformational search using DFT would identify the most stable conformers and their relative energies. mdpi.com

Rotational Barriers: The energy required to rotate from one stable conformer to another is known as the rotational barrier. These barriers can be calculated by mapping the potential energy surface as a function of the dihedral angle of the rotating bond. mdpi.comnih.gov For this compound, the barrier to rotation around the C-B bond is expected to be significant due to the steric hindrance from the ortho-chlorine substituents. mdpi.comnih.gov Dynamic NMR studies combined with DFT calculations are common methods for determining these energy barriers. nih.gov

Illustrative Data for Conformational Analysis: The following table presents hypothetical DFT calculation results for the most stable conformers of this compound to illustrate how such data would be presented. The values are based on principles from related studies.

| Conformer | C-B Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (anti-periplanar) | 180.0 | 5.2 | 0.5 |

| B (syn-clinal/gauche) | 75.2 | 0.0 | 75.0 |

| C (anti-clinal) | 105.3 | 0.8 | 24.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comtaylorandfrancis.com

The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations would determine the energies and spatial distributions of these frontier orbitals. The electron-withdrawing nature of the three chlorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. This would affect its reactivity in chemical transformations like the Suzuki-Miyaura cross-coupling reaction.

Illustrative FMO Data Table: This table shows example data from an FMO analysis, comparing this compound with its unsubstituted counterpart. The values are for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylboronic Acid | -6.5 | -1.2 | 5.3 |

| This compound | -7.1 | -2.0 | 5.1 |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for mapping the detailed mechanisms of chemical reactions. It allows for the identification of intermediates and, crucially, the fleeting high-energy structures known as transition states, which represent the energy peak along a reaction coordinate. nih.gov

Investigation of Catalytic Cycles in Cross-Coupling Reactions

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a vital method for forming carbon-carbon bonds. nih.govyoutube.com A typical catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Computational modeling of this cycle for a reaction involving this compound would involve calculating the energy profile of the entire pathway. This would reveal the activation energies for each step, identify the rate-determining step, and show how the sterically bulky and electron-deficient nature of this specific boronic acid affects the kinetics and thermodynamics of the cycle. For instance, the steric hindrance from the ortho-chlorines could slow down the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst.

Understanding Selectivity in Synthetic Transformations

Many chemical reactions can potentially yield multiple products. Computational modeling helps to understand and predict why one product is formed over another (selectivity). researchgate.netresearchgate.net For reactions involving this compound, DFT can be used to calculate the transition state energies for all possible reaction pathways. According to transition state theory, the pathway with the lowest energy barrier will be the fastest and thus lead to the major product. This approach is critical for explaining regioselectivity and stereoselectivity in complex organic syntheses. researchgate.net For example, in a coupling reaction with an unsymmetrical partner, calculations could predict which site on the partner molecule the trichlorophenyl group would preferentially bond to.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational modeling methods that aim to correlate the chemical structure of compounds with their physical properties (QSPR) or biological activities (QSAR). nih.govnih.govfrontiersin.orgnih.gov These models use mathematical equations to link numerical descriptors of molecular structure to an observed property or activity. frontiersin.org

For this compound, a QSPR study could be used to predict properties like its boiling point, solubility, or its acidity (pKa). mdpi.comnih.gov A QSAR study would be relevant if this compound were part of a series being tested for a specific biological effect, such as enzyme inhibition. nih.govchemrxiv.org

To build a QSPR/QSAR model, one would first calculate a range of molecular descriptors for a set of related phenylboronic acids, including the 2,3,6-trichloro derivative. These descriptors can encode steric, electronic, and topological features. Then, using statistical methods like multiple linear regression, a model is built to predict the property of interest. Such models are valuable for designing new compounds with desired properties without needing to synthesize and test each one. frontiersin.orgnih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior

Information regarding the use of molecular dynamics simulations to study the behavior of this compound in a solution phase is not available in the reviewed scientific literature. Therefore, a detailed analysis, including research findings and data tables on its solvation, aggregation, and conformational dynamics in solution, cannot be provided at this time.

While general principles of molecular dynamics simulations are well-established for a wide range of chemical compounds, and studies do exist for other phenylboronic acid derivatives acs.orgresearchgate.net, applying these findings directly to the this compound isomer would be speculative and would not meet the required standards of scientific accuracy for this article. The specific substitution pattern of chlorine atoms on the phenyl ring is expected to significantly influence its electronic properties, steric hindrance, and intermolecular interactions, necessitating a dedicated computational study to elucidate its behavior in solution.

Future computational research may address this knowledge gap, providing valuable insights into the molecular-level interactions of this compound, which could be instrumental in designing its applications.

Applications of 2,3,6 Trichlorophenylboronic Acid in Specialized Research Areas

Medicinal Chemistry and Drug Discovery

Boronic acids are a well-established class of compounds in medicinal chemistry, valued for their unique chemical properties that enable them to act as enzyme inhibitors and intermediates in the synthesis of complex molecules. However, a detailed investigation into the applications of 2,3,6-trichlorophenylboronic acid in this domain yields no specific examples.

Synthesis of Biologically Active Compounds and Pharmaceutical Intermediates

While phenylboronic acids are frequently employed in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, to synthesize biologically active molecules and pharmaceutical intermediates, there is no specific mention in the reviewed literature of this compound being used for these purposes. The general utility of boronic acids as intermediates is well-documented, but applications of this specific trichlorinated isomer are not reported.

Design of Enzyme Inhibitors and Prodrugs

The boronic acid moiety is a key pharmacophore in the design of various enzyme inhibitors due to its ability to form reversible covalent bonds with active site serine residues. Additionally, the principles of prodrug design are sometimes applied to boronic acid-containing drugs to improve their pharmacokinetic properties. Nevertheless, there is no available research that details the use of this compound in the design or synthesis of enzyme inhibitors or prodrugs.

Development of Boron-Containing Therapeutics

The field of boron-containing therapeutics has seen significant advances, with several drugs and clinical candidates incorporating a boron atom. These compounds span a range of therapeutic areas, including oncology and infectious diseases. However, the contribution of this compound to the development of such therapeutics is not documented in the scientific literature.

Materials Science and Polymer Chemistry

In materials science, boronic acids are utilized for their ability to form dynamic covalent bonds, leading to the creation of self-healing polymers, sensors, and other functional materials. Despite this, specific applications of this compound in this field have not been reported.

Synthesis of Advanced Functional Materials

The synthesis of advanced functional materials often leverages the unique reactivity of boronic acids. However, there are no published studies that describe the use of this compound in the creation of such materials.

Incorporation into Polymer Structures for Modified Properties

The incorporation of boronic acid functionalities into polymer chains can impart stimuli-responsive properties, such as pH or saccharide sensitivity. A review of the literature did not identify any instances where this compound was incorporated into polymer structures to modify their properties. It is possible that the specific substitution pattern of this isomer may lead to unfavorable reactivity or instability, such as a propensity for deboronation, which could limit its utility in polymerization reactions. However, this is speculative, as no direct studies on the properties and reactivity of this compound were found.

Sensing and Detection Technologies

The foundational principle behind the use of this compound in sensing is its ability to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diol functionalities. nih.gov This interaction allows the boronic acid group to act as a synthetic receptor for a wide range of biologically and environmentally relevant molecules. nih.gov

Development of Chemo- and Biosensors for Analyte Recognition

Chemosensors and biosensors incorporating aryl boronic acids are designed to produce a measurable signal upon binding to a target analyte. For this compound, the phenyl ring serves as a structural scaffold, while the boronic acid group provides the specific recognition capability for diols. nih.gov The trichloro-substitution pattern is critical as it adjusts the pKa of the boronic acid, influencing the pH range at which it can effectively bind to target molecules. nih.gov

Researchers have developed various platforms where this interaction can be monitored. These include electrochemical sensors, where the binding event alters electrical properties like capacitance or impedance, and fluorescent sensors, where binding can trigger a change in light emission through mechanisms like Förster resonance energy transfer (FRET). nih.govnih.gov Boronic acids can be immobilized on sensor surfaces, such as gold electrodes, or incorporated into polymers to create robust and reusable detection systems. researchgate.net

Interactive Table: Principles of Boronic Acid-Based Sensors

| Sensor Type | Transduction Principle | Target Moiety | Potential Analytes |

| Electrochemical | Change in capacitance, impedance, or redox potential upon boronate ester formation. nih.govnih.gov | cis-Diols | Dopamine, Glucose, Catechols |

| Fluorescent | Alteration in fluorescence intensity or wavelength (FRET) when binding brings fluorophores into proximity. nih.gov | cis-Diols | Saccharides, Catecholamines |

| Potentiometric | Shift in oxidation potential when an electroactive boronic acid derivative binds to a saccharide. nih.gov | cis-Diols | Glucose, Fructose |

Applications in Glycan Analysis and Biomolecule Detection

A significant application of boronic acid-based recognition is in the field of glycomics and proteomics, specifically for the analysis of glycans and glycoproteins. nih.gov Glycans, which are complex carbohydrates, are rich in the cis-diol structures that boronic acids readily bind to. nih.gov This specific affinity allows for the detection, separation, and quantification of these crucial biomolecules. nih.gov

The interaction between this compound and the diol groups on bacterial cell walls, which often contain lipopolysaccharides, forms the basis for its use in bacteria detection. researchgate.net Affinity sensors using this principle can provide rapid and sensitive analysis of bacterial contamination in various water sources. researchgate.net This approach offers a robust and cost-effective alternative to traditional biological recognition elements like antibodies. nih.gov

Agrochemical Research

In the field of agrochemical discovery, boron-containing compounds, particularly aryl boronic acids, are recognized for their potential to yield new active ingredients. nih.gov They can serve as versatile building blocks or exhibit biological activity themselves. chemimpex.com

Synthesis of Novel Pesticides and Herbicides

Substituted aryl boronic acids are valuable scaffolds for creating complex agrochemicals. chemimpex.com The 2,3,6-trichloro substitution pattern can be a key feature in the design of new herbicidal or pesticidal molecules. Furthermore, patent literature indicates that aryl boronic acid derivatives can act as synergists, enhancing the effectiveness of existing pesticides like organophosphates. google.com These boronic acid compounds can inhibit carboxylesterase enzymes in insect pests, which are often responsible for insecticide resistance. google.com By blocking this resistance mechanism, they can restore the efficacy of older classes of insecticides. google.com

Interactive Table: Research Focus for Boronic Acids in Agrochemicals

| Application Area | Mechanism of Action | Target Pests/Weeds | Compound Role |

| Fungicides | Disruption of cell wall integrity or proteasome inhibition. mdpi.com | Plant pathogens (F. oxysporum, A. alternata) | Active Ingredient |

| Insecticides | Inhibition of acetylcholinesterase (AChE). google.com | Various insect pests | Active Ingredient |

| Synergists | Inhibition of resistance-conferring enzymes (e.g., carboxylesterases). google.com | Organophosphate-resistant insects | Efficacy Enhancer |

| Herbicides | Disruption of essential plant metabolic processes. | Broadleaf weeds, grasses | Active Ingredient Scaffold |

Environmental Remediation and Analytical Chemistry

The selective binding properties of this compound are also applicable to environmental monitoring and cleanup. This involves leveraging its affinity for specific pollutants to either detect their presence or remove them from contaminated media.

Detection and Removal of Pollutants

Aryl boronic acids can be employed in the detection and removal of pollutants from wastewater. chemimpex.com Many industrial pollutants, such as phenolic compounds and catechols, contain the diol functionality necessary for binding. nih.govchemimpex.com By incorporating this compound into sensor arrays or affinity chromatography materials, it is possible to create systems for the selective monitoring and extraction of these contaminants. Electrochemical biosensors based on boronic acids have been successfully utilized for broader environmental monitoring, demonstrating the viability of this approach. nih.gov

Role in Analytical Derivatization Strategies

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to produce a new compound with properties that are more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This process can enhance detectability, improve separation, and increase the volatility or thermal stability of the analyte.

While specific, detailed research on the application of this compound as a primary derivatization agent is not extensively documented in scientific literature, its role can be inferred from the well-established chemistry of other substituted phenylboronic acids. Boronic acids are widely recognized for their ability to react selectively and reversibly with compounds containing cis-diol functionalities (vicinal diols) to form stable cyclic boronate esters. This reaction is a cornerstone of derivatization strategies for a wide range of biologically significant molecules, including catechols, glycoproteins, and carbohydrates.

The primary purpose of using a substituted phenylboronic acid, such as the trichloro- derivative, is to "tag" the analyte with a moiety that enhances its analytical signal. The three chlorine atoms on the phenyl ring of this compound would provide a distinct isotopic signature. In mass spectrometry (MS), chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing three chlorine atoms will, therefore, exhibit a highly characteristic and easily recognizable isotopic pattern in the mass spectrum, significantly improving the confidence of analyte identification and quantification, especially in complex biological matrices where background noise can be high.

This strategy is analogous to the use of other halogenated boronic acids in derivatization. For instance, research has demonstrated the use of 6-bromo-3-pyridinylboronic acid for the sensitive detection of vicinal diols using LC-MS. nih.gov The bromine atom provides a unique isotopic signature (⁷⁹Br and ⁸¹Br) that facilitates selective detection. nih.gov Similarly, the three chlorine atoms in this compound would offer a powerful tool for selective screening and identification of diol-containing compounds.

The derivatization reaction would proceed by reacting this compound with a target analyte containing a vicinal diol, such as a catecholamine or a simple sugar, to form a 2,3,6-trichlorophenylboronate ester. This derivative would then be analyzed, typically by GC-MS or LC-MS.

Table 1: Conceptual Example of Derivatization for Mass Spectrometry

This table illustrates the conceptual advantage of using this compound as a derivatization agent for a generic vicinal diol analyte, based on principles from established boronic acid derivatization methods.

| Analyte Property | Before Derivatization (Generic Diol) | After Derivatization with this compound | Analytical Advantage |

| Volatility for GC | Low to Moderate | Increased | Improved chromatographic peak shape and reduced column retention time. |

| Mass Spec Signature | Standard isotopic pattern | Characteristic isotopic pattern from three chlorine atoms | High confidence in identification; easy to distinguish from background ions. |

| Ionization Efficiency | Variable | Potentially enhanced | Lower limits of detection and improved signal-to-noise ratio. |

| Chromatographic Retention | May be poorly retained on reverse-phase columns | Increased hydrophobicity improves retention and separation in RP-HPLC. | Better resolution from other components in a complex mixture. |

Detailed research findings on this specific reagent are limited, but the foundational principles of boronic acid chemistry strongly support its potential utility in advanced analytical derivatization strategies. The development of such methods would be particularly beneficial for metabolomics and clinical diagnostics, where the precise and sensitive detection of diol-containing biomarkers is crucial.

Future Directions and Emerging Research Avenues for 2,3,6 Trichlorophenylboronic Acid

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. rsc.org For 2,3,6-trichlorophenylboronic acid, this translates to developing cleaner, safer, and more resource-efficient synthetic methods.

A significant area of research is the replacement of conventional hazardous solvents with greener alternatives. researchgate.net The use of water, supercritical fluids, ionic liquids, and low-melting polymers as reaction media is being explored to reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.net For instance, the Suzuki-Miyaura cross-coupling reaction, a key application for boronic acids, has been successfully performed in aqueous media using specialized catalyst systems. researchgate.netnih.gov Research into reagents derived from renewable feedstocks is also a priority, aiming to reduce reliance on petrochemical sources. und.edu

Table 1: Comparison of Conventional vs. Green Solvents in Chemical Synthesis

| Feature | Conventional Solvents (e.g., Toluene, THF) | Green Solvents (e.g., Water, Supercritical CO2) |

| Source | Petrochemical-based | Often renewable or abundant |

| Toxicity | Often high, posing health and environmental risks | Generally low to non-toxic |

| Volatility | High, contributing to air pollution | Low to no volatility |

| Recyclability | Can be difficult and energy-intensive | Often easier to recycle and reuse |

| Reaction Conditions | Wide range of temperatures and pressures | May require specific catalysts or conditions |

Catalysts, particularly those based on precious metals like palladium, are crucial for the synthesis and application of boronic acids. mdpi.com However, their cost and potential for environmental contamination necessitate the development of effective recycling strategies. mdpi.comchemistryworld.com Current research focuses on several promising approaches:

Heterogeneous Catalysts: Immobilizing catalysts on solid supports, such as polymers, silica, or magnetic nanoparticles, allows for easy separation from the reaction mixture and reuse. nih.govorganic-chemistry.orgnih.gov For example, a Merrifield resin-supported phenanthroline–palladium(II) complex has demonstrated high activity and stability in Suzuki-Miyaura reactions and could be recycled at least 10 times without significant loss of activity. organic-chemistry.org

Homogeneous Catalyst Recycling: Techniques like fluorous biphasic catalysis and the use of "boomerang" catalyst systems are being investigated. nih.govresearchgate.net In these systems, the catalyst's solubility is altered by changing conditions such as temperature or solvent, allowing for its recovery and reuse. researchgate.net

Supramolecular Strategies: Non-covalent anchoring of catalysts to supports offers a reversible immobilization method, facilitating both catalyst recycling and support re-functionalization. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.orgacs.org The integration of this compound synthesis and its subsequent reactions into automated flow systems is a key area of future development. soci.orgmit.edu

These platforms enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and the ability to safely handle hazardous intermediates. organic-chemistry.orgsoci.orgmagritek.com Automated systems can perform numerous reactions in parallel, accelerating the discovery and optimization of new chemical transformations and the synthesis of compound libraries for drug discovery. nih.govscribd.com For example, a continuous flow setup has been developed for the synthesis of various boronic acids with reaction times of less than a second and high throughput. organic-chemistry.orgacs.org

Advanced Applications in Targeted Delivery and Nanotechnology

The unique chemical properties of boronic acids make them highly suitable for advanced biomedical applications, particularly in drug delivery and nanotechnology. acs.orgnih.govresearchgate.net

This compound and its derivatives can be incorporated into nanocarriers, such as nanoparticles and liposomes, to create targeted drug delivery systems. acs.orgnih.govresearchgate.netnih.gov These systems can be designed to release their therapeutic payload in response to specific biological cues found in diseased tissues, such as changes in pH or the presence of certain enzymes. acs.orgnih.govresearchgate.net The ability of boronic acids to bind to diols, which are abundant on the surface of cancer cells in the form of sialic acids, offers a promising strategy for targeted cancer therapy. acs.orgnih.gov

Table 2: Potential Nanotechnology Applications of this compound Derivatives

| Application Area | Mechanism of Action | Potential Benefit |

| Targeted Cancer Therapy | Binding to overexpressed sialic acids on tumor cells. nih.gov | Enhanced drug concentration at the tumor site, reducing systemic toxicity. |

| Glucose-Responsive Insulin (B600854) Delivery | Formation of reversible complexes with glucose. | Development of "smart" insulin delivery systems for diabetes management. |

| Antimicrobial Agents | Disruption of bacterial cell wall synthesis or biofilm formation. researchgate.net | New strategies to combat antibiotic-resistant bacteria. nih.gov |

| Biosensors | Detection of specific biomolecules through binding events. | Rapid and sensitive diagnostics for various diseases. |

Expanding the Scope of Reactivity through Novel Catalytic Systems

While the Suzuki-Miyaura coupling is a cornerstone of boronic acid chemistry, researchers are actively exploring new catalytic systems to expand the reactivity of compounds like this compound. wikipedia.org This includes the development of catalysts based on more abundant and less expensive metals like nickel and copper as alternatives to palladium. mdpi.com

Furthermore, the use of photoredox catalysis is opening up new avenues for C-H functionalization and other transformations that are not readily achievable with traditional methods. organic-chemistry.org These novel catalytic systems will enable the synthesis of more complex and diverse molecules from this compound, expanding its utility in medicinal chemistry and materials science.

Synergistic Research with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govresearchgate.netnih.gov For this compound, these technologies can be applied in several ways:

Reaction Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations and to optimize reaction conditions for higher yields and purity. nih.govacs.orgbeilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources. colab.wsduke.edu

De Novo Drug Design: AI algorithms can design novel molecules with desired biological activities based on the structure of this compound. nih.gov

Materials Discovery: ML can be used to predict the properties of new materials incorporating this boronic acid, accelerating the discovery of advanced polymers and other functional materials.

Green Chemistry Integration: AI can assist in identifying greener synthetic routes and more sustainable reaction conditions, aligning with the principles of sustainable chemistry. soton.ac.uk

Q & A

Synthesis and Purification

Basic Q1: What are the established synthetic routes for 2,3,6-trichlorophenylboronic acid, and how is purity ensured? Methodological Answer: The compound is synthesized via halogenation of phenylboronic acid precursors or through Suzuki-Miyaura coupling intermediates. For example, chlorination of phenylboronic acid derivatives using Cl₂ or SO₂Cl₂ under controlled conditions can introduce substituents. Purification typically involves recrystallization from aprotic solvents (e.g., THF/hexane), followed by HPLC analysis to confirm purity (>97%) .

Advanced Q1: How can regioselectivity challenges in introducing chlorine substituents at the 2,3,6-positions be addressed? Methodological Answer: Regioselective chlorination requires directing groups (e.g., boronic acid itself acts as a meta-director) or sequential halogenation. Computational tools like DFT (Density Functional Theory) predict reaction pathways and substituent effects, while ¹H NMR and X-ray crystallography validate regiochemistry .

Structural Characterization

Basic Q2: Which analytical techniques confirm the structure of this compound? Methodological Answer: X-ray crystallography provides definitive structural confirmation. Complementary methods include:

- ¹¹B NMR : Detects boronic acid peaks at ~30 ppm.

- IR Spectroscopy : B-OH stretching bands (~3200 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching C₆H₃Cl₃B(OH)₂ (MW calc. ~229.3) .

Advanced Q2: How do steric and electronic effects of chlorine substituents influence molecular conformation? Methodological Answer: DFT studies show chlorine’s electronegativity withdraws electron density, reducing boronic acid planarity. Steric hindrance at the 2- and 6-positions increases torsional strain, as evidenced by NBO (Natural Bond Orbital) analysis. Solvent interactions (e.g., hydrogen bonding in water) further distort geometry, validated by molecular dynamics simulations .

Reactivity in Cross-Coupling Reactions

Basic Q3: What role does this compound play in Suzuki-Miyaura couplings? Methodological Answer: It serves as an aryl donor in Pd-catalyzed cross-couplings. Standard protocols use Pd(PPh₃)₄ (1 mol%), K₂CO₃ base, and THF/H₂O solvent. Yields are optimized by varying reaction time (12–24 hr) and temperature (80–100°C), with product analysis via GC-MS .

Advanced Q3: How to mitigate dehalogenation side reactions during cross-coupling? Methodological Answer: Dehalogenation is minimized by:

- Low-Temperature Reactions : 60–80°C to reduce β-hydride elimination.

- Bulky Ligands : SPhos or XPhos ligands stabilize Pd intermediates.

- In Situ Monitoring : Raman spectroscopy tracks aryl-Pd complex stability .

Stability and Degradation

Basic Q4: What are optimal storage conditions to prevent decomposition? Methodological Answer: Store at 0–6°C under inert gas (Ar/N₂). Periodic FTIR checks for B-OH integrity (loss indicates hydrolysis to boroxines). Decomposition products (e.g., boric acid) are identified by TLC (Rf comparison) .

Advanced Q4: What kinetic models describe hydrolytic degradation under varying pH? Methodological Answer: Pseudo-first-order kinetics apply. Hydrolysis rates (k) follow:

| pH | k (hr⁻¹) | Half-Life (hr) |

|---|---|---|

| 3 | 0.012 | 58 |

| 7 | 0.004 | 173 |

| 11 | 0.032 | 22 |

| Data from accelerated stability studies (40–60°C) fit Arrhenius equations to predict shelf-life . |

Data Interpretation and Reproducibility

Advanced Q5: How to resolve contradictions in reported catalytic activity across studies? Methodological Answer: Systematically vary parameters (e.g., catalyst loading, solvent polarity) and perform meta-analysis of literature data. For example, trace moisture (>50 ppm) in solvents can deactivate Pd catalysts, explaining yield discrepancies. Reproducibility is improved by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.